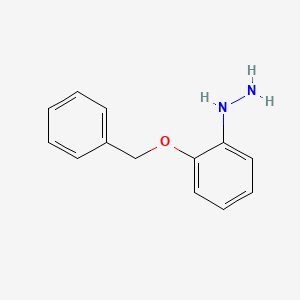
(2-Benzyloxy-phenyl)-hydrazine
Overview
Description
“(2-Benzyloxy-phenyl)-hydrazine” is a chemical compound with the molecular formula C13H14N2O . It is also known as “this compound hydrochloride” with the molecular formula C13H15ClN2O . The compound is an off-white solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C13H14N2O.ClH/c14-15-12-8-4-5-9-13 (12)16-10-11-6-2-1-3-7-11;/h1-9,15H,10,14H2;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 250.73 .Scientific Research Applications
Ratiometric Detection and Imaging
- A study by Goswami et al. (2013) demonstrated the use of a probe based on 2-(2'-hydroxyphenyl) benzothiazole for the ratiometric detection of hydrazine. This probe could detect hydrazine in live cells, highlighting its potential application in biological and chemical sensing fields (Goswami et al., 2013).
Synthesis of Biological Active Compounds
- Research by Hawaiz and Samad (2012) focused on synthesizing new azo-pyrazoline derivatives using a series of reactions involving benzyloxy-phenyl-hydrazine. These compounds showed significant antibacterial activity against Escherichia coli and Staphylococcus aureus (Hawaiz & Samad, 2012).
Structural Analysis and Reaction Study
- Pinto et al. (1999) synthesized 3-(2-benzyloxy-6-hydroxyphenyl)-5-styrylpyrazoles from a reaction involving 2-styrylchromones and hydrazine hydrate. Their study included crystal and molecular structure determination, providing insights into the structural properties of such compounds (Pinto et al., 1999).
Development of Antitumor Agents
- El‐serwy et al. (2016) explored the synthesis of quinazolin derivatives with potential anticancer properties. These compounds were evaluated against human carcinoma cell lines, showing significant inhibition (El‐serwy et al., 2016).
Antimicrobial and Anti-inflammatory Agents
- Kendre, Landge, and Bhusare (2015) synthesized derivatives with pyrazole, isoxazole, and benzothiazepine structures, which were evaluated for their antimicrobial and anti-inflammatory activities (Kendre, Landge, & Bhusare, 2015).
Mechanism of Action
Target of Action
It’s known that benzylic compounds, in general, show enhanced reactivity due to the adjacent aromatic ring . This suggests that (2-Benzyloxy-phenyl)-hydrazine could potentially interact with a variety of biological targets.
Mode of Action
The benzylic hydrogens of alkyl substituents on a benzene ring, such as in this compound, are activated towards free radical attack . This could potentially lead to various biochemical reactions, depending on the specific targets in the biological system.
Biochemical Pathways
Benzylic compounds are known to be susceptible to oxidative degradation , which could potentially affect various biochemical pathways.
Result of Action
It’s known that benzylic compounds can undergo various reactions due to their enhanced reactivity . This could potentially lead to a variety of molecular and cellular effects, depending on the specific targets and biochemical pathways involved.
properties
IUPAC Name |
(2-phenylmethoxyphenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c14-15-12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-9,15H,10,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJXTSWJTRMFAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378237 | |
| Record name | (2-Benzyloxy-phenyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
247023-19-4 | |
| Record name | (2-Benzyloxy-phenyl)-hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378237 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Chlorophenyl)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetonitrile](/img/structure/B1272613.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)



![Tert-butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate](/img/structure/B1272636.png)




